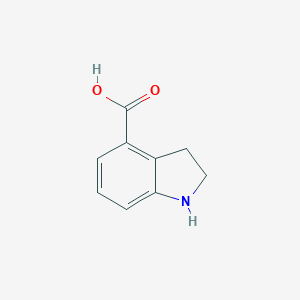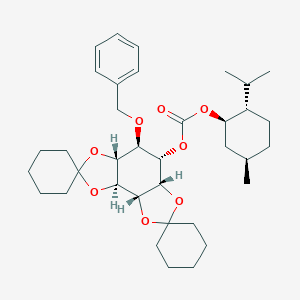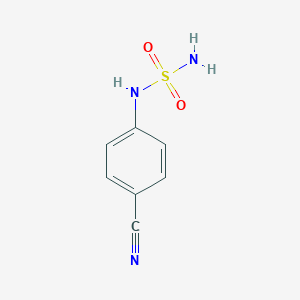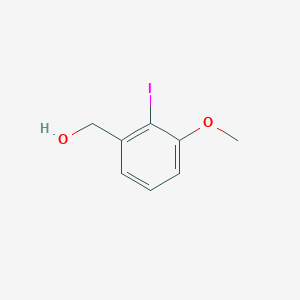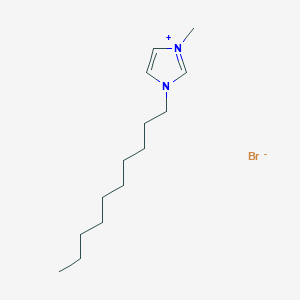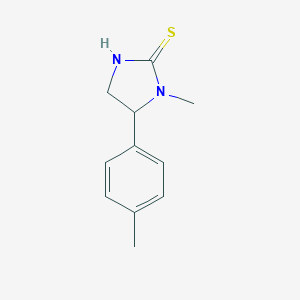
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione, also known as MIT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
科学的研究の応用
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione has been used in a variety of scientific research applications, including studies on the effects of oxidative stress, inflammation, and apoptosis. It has also been used as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines. 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione has been shown to have a variety of biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione in lab experiments is its ability to reduce oxidative stress and inflammation, which can be useful in studying various biological processes. However, one limitation of using 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione is its potential toxicity at high concentrations, which can affect the results of experiments.
将来の方向性
There are several future directions for further research on 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione, including studies on its potential use as a treatment for various diseases, such as cancer and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione and its potential side effects at different concentrations. Additionally, the development of new synthesis methods for 1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione could lead to the production of more potent and effective compounds for use in scientific research.
合成法
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione can be synthesized using a variety of methods, including the reaction of 4-methylbenzylamine with thiourea in the presence of a base, or the reaction of 4-methylbenzyl isothiocyanate with ammonia. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
特性
CAS番号 |
186424-12-4 |
|---|---|
製品名 |
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione |
分子式 |
C11H14N2S |
分子量 |
206.31 g/mol |
IUPAC名 |
1-methyl-5-(4-methylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-8-3-5-9(6-4-8)10-7-12-11(14)13(10)2/h3-6,10H,7H2,1-2H3,(H,12,14) |
InChIキー |
PBVUYLHTHWWOJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CNC(=S)N2C |
正規SMILES |
CC1=CC=C(C=C1)C2CNC(=S)N2C |
同義語 |
1-Methyl-5-(4-methylphenyl)-2-imidazolidinethione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)

![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)


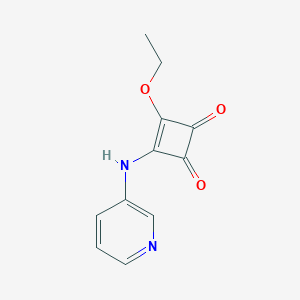
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
